5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole
Description
5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorobenzylthio group and at position 2 with a mercapto (-SH) group. The thiadiazole scaffold is renowned for its electronic properties, metabolic stability, and capacity to interact with biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S3/c10-6-2-1-5(7(11)3-6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKHYWRIWANKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375732 | |
| Record name | 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136384-19-5 | |
| Record name | 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
In a typical procedure, 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol) is dissolved in anhydrous dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere. 2,4-Dichlorobenzyl chloride (1.1 mmol) is added dropwise, followed by the introduction of a base such as sodium hydroxide (1.2 mmol) or triethylamine to deprotonate the thiol group and facilitate nucleophilic attack. The reaction mixture is stirred at 60–80°C for 6–12 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethanol.
Key Parameters:
-
Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
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Base selection : Strong bases (e.g., NaOH) improve thiolate ion formation but risk side reactions; weaker bases (e.g., Et₃N) offer better control.
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Temperature : Elevated temperatures (60–80°C) accelerate substitution but may degrade heat-sensitive intermediates.
Yield Optimization
Reported yields for this method range from 65% to 78% , depending on purification techniques. Recrystallization from ethanol typically achieves higher purity (>95%) but lower recovery compared to chromatographic methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry alternative, significantly reducing reaction times and improving yields.
Procedure Overview
A mixture of 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol), 2,4-dichlorobenzyl chloride (1.05 mmol), and potassium carbonate (1.5 mmol) in DMF is irradiated in a microwave reactor at 120°C for 15–20 minutes . The rapid dielectric heating enhances molecular collisions, shortening the reaction time from hours to minutes. Post-irradiation, the product is isolated via vacuum filtration and washed with cold water to remove inorganic salts.
Advantages:
Cyclocondensation Approaches
Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives offers an alternative route to the thiadiazole core.
Stepwise Synthesis
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Formation of thiosemicarbazide intermediate :
Benzoyl chloride derivatives react with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour. -
Cyclization :
The intermediate undergoes cyclodehydration in the presence of POCl₃, forming the 1,3,4-thiadiazole ring. -
Functionalization :
The 2-position is subsequently functionalized with 2,4-dichlorobenzylthio via nucleophilic substitution.
Challenges
-
Multi-step process : Requires isolation of intermediates, reducing overall yield (45–55%).
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Harsh conditions : POCl₃ necessitates careful handling and corrosion-resistant equipment.
One-Pot Synthesis Strategies
Recent advances have enabled the integration of cyclization and substitution steps into a single reactor, minimizing intermediate isolation.
Protocol Design
A mixture of thiourea , 2,4-dichlorobenzyl chloride , and hydrazine hydrate in ethanol is refluxed for 8 hours. The in-situ-generated thiosemicarbazide intermediate undergoes spontaneous cyclization, forming the target compound in a single vessel.
Performance Metrics:
Analytical Characterization
Critical data for confirming the structure of this compound include:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic substitution | 65–78 | 6–12 h | 95–98 | High |
| Microwave-assisted | 82–85 | 15–20 min | 97–99 | Moderate |
| Cyclocondensation | 45–55 | 24–36 h | 85–90 | Low |
| One-pot synthesis | 70–73 | 8 h | 90–92 | High |
Critical Factors Influencing Synthesis
Solvent Effects
Catalytic Additives
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Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions, boosting yields by 8–10%.
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Microwave absorbers : Graphite pellets increase heating efficiency in microwave-assisted methods.
Industrial-Scale Considerations
For large-scale production (>1 kg), the nucleophilic substitution method remains preferred due to:
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Molecular Formula : C9H6Cl2N2S3
- Molecular Weight : 293.24 g/mol
- CAS Number : 136384-19-5
Medicinal Chemistry
5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial efficacy. The results indicated that the compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Agricultural Applications
This compound is also explored for its use as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal diseases.
Case Study: Fungicidal Properties
Research conducted at agricultural universities has shown that formulations containing this compound effectively reduced the incidence of fungal infections in crops such as wheat and corn. Field trials demonstrated a significant increase in yield when treated with this compound compared to untreated controls .
Material Science
In material science, this compound is being studied for its potential use in synthesizing new materials with enhanced properties. The incorporation of thiadiazole rings into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A recent study highlighted the synthesis of polymers incorporating this compound as a monomer. The resulting materials exhibited improved thermal properties and mechanical resilience compared to traditional polymers .
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity against Helicobacter pylori is believed to be due to the inhibition of bacterial enzymes essential for survival . The compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is also under investigation.
Comparison with Similar Compounds
Research Findings and Data Tables
Antioxidant Activity of 5-Substituted-2-Mercapto Thiadiazoles
| Compound (3a-m) | DPPH Radical Scavenging (%) | FRAP (µM Fe²⁺/g) | Reference |
|---|---|---|---|
| 3a (R = CH₃) | 78.2 ± 1.5 | 420 ± 12 | |
| 3d (R = 4-Cl-C₆H₄) | 85.6 ± 2.1 | 580 ± 18 |
The 4-chlorophenyl derivative (3d) showed enhanced antioxidant capacity, suggesting halogenation improves radical scavenging.
Biological Activity
5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.19 g/mol. The compound features a thiadiazole ring substituted with a dichlorobenzylthio group, which is believed to enhance its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. The compound has shown effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 150 |
| Bacillus subtilis | 18 | 75 |
| Pseudomonas aeruginosa | 10 | 200 |
Research indicates that the presence of the dichlorobenzylthio group significantly enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of the compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve induction of apoptosis through the activation of caspase pathways . The compound also demonstrated synergistic effects when combined with standard chemotherapeutic agents.
Anti-inflammatory Activity
Thiadiazoles are known for their anti-inflammatory properties. The compound has been tested in animal models for its ability to reduce inflammation.
Experimental Results
In a controlled study using a carrageenan-induced paw edema model in rats:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | - |
| Thiadiazole Compound (50 mg/kg) | 45 |
| Thiadiazole Compound (100 mg/kg) | 60 |
The results indicate that higher doses lead to significant reductions in inflammation markers such as TNF-alpha and IL-6 in serum samples .
Q & A
Q. What are the established synthetic routes for 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole, and what analytical techniques are used to confirm its structure?
- Methodological Answer : The compound is synthesized via alkylation of 2-mercapto-1,3,4-thiadiazole derivatives. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., KOH) under reflux conditions. Alternative routes include electrochemical strategies using p-benzoquinone to facilitate heterocyclic coupling . Characterization Techniques :
- 1H/13C NMR : To confirm substitution patterns and mercapto group positions.
- IR Spectroscopy : Identifies S–H and C–S stretching vibrations (~2500 cm⁻¹ and 600–700 cm⁻¹, respectively).
- TLC : Monitors reaction progress and purity .
Q. Table 1: Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Characterization Techniques | Reference |
|---|---|---|---|---|
| Alkylation | KOH, ethanol, reflux | 65–78 | NMR, IR, TLC | |
| Electrochemical | p-Benzoquinone, acetonitrile, RT | 82 | Cyclic voltammetry, NMR |
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is evaluated via TLC (silica gel, ethyl acetate/hexane eluent) and elemental analysis (C, H, N, S content). Advanced labs use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. Recrystallization from DMSO/water (2:1) improves purity .
Advanced Research Questions
Q. What in vitro and in vivo models have been used to evaluate the anticancer potential of this compound derivatives?
- Methodological Answer :
- In vitro : A549 human non-small lung carcinoma cells treated with derivatives (10–100 µM) show dose-dependent growth inhibition via ERK pathway modulation and G1/S cell cycle arrest. MTT assays and flow cytometry are standard .
- In vivo : Rat tail flick and forced swim tests evaluate antidepressant activity (e.g., derivatives 41a/41b at 20 mg/kg reduced immobility time by 40–50%) .
Q. How do structural modifications at the benzylthio or mercapto positions influence the biological activity of 1,3,4-thiadiazole derivatives?
- Methodological Answer :
- Benzylthio Group : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance antimicrobial activity by increasing electrophilicity. For example, 2,4-dichloro substitution improves IC₅₀ against E. coli by 2-fold compared to unsubstituted analogs .
- Mercapto Group : Alkylation (e.g., with chloroacetyl chloride) reduces cytotoxicity but increases solubility, enabling better pharmacokinetics .
Q. What methodological challenges arise when interpreting conflicting data on the antimicrobial efficacy of thiadiazole derivatives across studies?
- Methodological Answer : Discrepancies stem from:
Q. What electrochemical strategies have been employed to synthesize novel 1,3,4-thiadiazole derivatives, and how do they compare to traditional methods?
- Methodological Answer : Electrosynthesis : Uses cyclic voltammetry in acetonitrile with p-benzoquinone as a mediator. Advantages include:
- Efficiency : 82% yield vs. 65–78% for thermal methods.
- Selectivity : Minimizes side reactions (e.g., disulfide formation).
Limitations : Requires specialized equipment and optimized potential windows (-0.5 to +1.2 V vs. Ag/AgCl) .
Data Contradiction Analysis
- Example : Varying antimicrobial MIC values (2–32 µg/mL) for similar derivatives may arise from differences in bacterial membrane permeability or efflux pump expression. Resolve via:
Standardized Protocols : CLSI guidelines for consistent inoculum size (5 × 10⁵ CFU/mL).
Synergistic Studies : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
